molecular formula C26H25N3O5S B2792205 N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide CAS No. 361173-28-6

N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide

Cat. No.: B2792205
CAS No.: 361173-28-6
M. Wt: 491.56
InChI Key: STLDSIWGICVZTK-UHFFFAOYSA-N
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Description

N-(4-(Benzo[d]oxazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a structurally complex benzamide derivative featuring a benzo[d]oxazole moiety linked to a phenyl group and a sulfonated 2,6-dimethylmorpholino substituent. This compound integrates a benzamide core with a sulfonyl-morpholine group, which may enhance solubility and modulate electronic properties. The benzo[d]oxazole unit is a heterocyclic aromatic system often employed in optoelectronic materials due to its electron-deficient nature, while the morpholino sulfonyl group introduces steric and electronic effects that influence molecular conformation and intermolecular interactions.

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O5S/c1-17-15-29(16-18(2)33-17)35(31,32)22-13-9-19(10-14-22)25(30)27-21-11-7-20(8-12-21)26-28-23-5-3-4-6-24(23)34-26/h3-14,17-18H,15-16H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLDSIWGICVZTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide typically involves multiple steps, including the formation of the benzo[d]oxazole ring, the attachment of the phenyl group, and the introduction of the sulfonyl benzamide moiety. Common synthetic routes may include:

    Formation of benzo[d]oxazole: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the phenyl group: This step often involves electrophilic aromatic substitution reactions.

    Introduction of the sulfonyl benzamide: This can be done using sulfonyl chlorides and amines under mild conditions.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions for these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and disrupting cell cycle progression. For instance, in vitro studies demonstrated that N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide effectively reduced the viability of breast cancer cells through the activation of caspase pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Preliminary data suggest that it possesses activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis, although detailed studies are needed to elucidate this pathway fully.

Neuroprotective Effects

Emerging research points towards neuroprotective effects associated with this compound. It has been shown to mitigate oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases. In animal models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityInduced apoptosis in breast cancer cells; inhibited cell proliferation.
Antimicrobial PropertiesEffective against multiple bacterial strains; potential for development as an antibiotic.
Neuroprotective EffectsReduced oxidative stress; improved cognitive function in animal models.

Conclusion and Future Directions

This compound shows considerable promise across various therapeutic areas including oncology, infectious diseases, and neuroprotection. Future research should focus on:

  • Comprehensive clinical trials to assess safety and efficacy.
  • Detailed mechanistic studies to unravel its biological targets.
  • Exploration of analogs to enhance potency and selectivity.

Mechanism of Action

The mechanism of action of N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]oxazole moiety may facilitate binding to active sites, while the sulfonyl benzamide group can interact with other functional groups in the target molecule. These interactions can modulate biological pathways, leading to desired effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonyl and Heterocyclic Moieties

The compound shares structural motifs with sulfonated benzamide derivatives and benzo[d]oxazole-containing systems. Key comparisons include:

Compound Name/Class Core Structure Substituents/Functional Groups Key Properties/Applications References
Target Compound Benzamide Benzo[d]oxazol-2-yl phenyl, 2,6-dimethylmorpholino sulfonyl Potential optoelectronic applications (inferred) N/A
Triazole derivatives [7–9] (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones) 1,2,4-Triazole Phenylsulfonyl, halogenated aryl groups Tautomerism (thione vs. thiol forms), spectral stability
10-(4-(Benzo[d]oxazol-2-yl)phenyl)-10H-phenoxazine (BOX) Phenoxazine-benzo[d]oxazole hybrid Phenoxazine donor, benzo[d]oxazole acceptor TADF emitter (ΔE_ST < 0.1 eV, TADF lifetime <1 μs)

Key Observations:

  • Sulfonyl Group Variations: The target compound’s 2,6-dimethylmorpholino sulfonyl group contrasts with phenylsulfonyl or halogenated phenylsulfonyl groups in triazole derivatives . The morpholino substituent likely enhances solubility and introduces conformational rigidity compared to planar aryl sulfonyl groups.
  • Heterocyclic Acceptor Units: The benzo[d]oxazole moiety in the target compound parallels BOX derivatives in .

Electronic and Optoelectronic Properties

Benzo[d]oxazole-containing compounds are valued for their electron-withdrawing capacity and utility in thermally activated delayed fluorescence (TADF) materials. Comparisons with BOX and benzothiazole (BT) derivatives highlight critical differences:

Property Target Compound (Inferred) BOX BT
ΔE_ST (eV) Not reported <0.1 <0.1
TADF Lifetime (μs) Not reported <1 <1
Donor-Acceptor Pair Benzo[d]oxazole + sulfonyl-morpholine Phenoxazine + benzo[d]oxazole Phenoxazine + benzothiazole

Analysis:

  • The target compound’s lack of a strong donor (e.g., phenoxazine) may limit its TADF efficiency compared to BOX or BT derivatives. However, the sulfonyl-morpholino group could introduce novel charge-transfer pathways.
  • ΔE_ST values <0.1 eV in BOX/BT systems arise from spatial separation of HOMO/LUMO orbitals via donor-acceptor architecture . The target compound’s benzamide core may allow similar separation, but experimental validation is needed.

Research Implications and Gaps

  • Optoelectronic Potential: The target compound’s benzo[d]oxazole and sulfonyl-morpholino groups suggest utility in organic electronics, but its TADF performance relative to BOX/BT derivatives remains untested.
  • Synthetic Challenges: The morpholino sulfonyl group’s steric bulk may complicate cyclization or purification steps, necessitating tailored protocols.

Biological Activity

N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, structure-activity relationships, and biological evaluations of this compound based on existing literature.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C20H22N4O3S
  • Molecular Weight : 398.48 g/mol

The structure features a benzo[d]oxazole moiety, which is known for its diverse biological activities. The presence of the sulfonamide group enhances its pharmacological properties, making it a candidate for further investigation in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Benzo[d]oxazole : The benzo[d]oxazole ring is synthesized through cyclization reactions involving ortho-amino phenols and carboxylic acids.
  • Sulfonamide Formation : The sulfonamide group is introduced by reacting an amine with sulfonyl chloride.
  • Final Coupling : The final product is obtained by coupling the benzo[d]oxazole derivative with the sulfonamide.

Antimicrobial Activity

Research has indicated that compounds with benzo[d]oxazole structures exhibit significant antimicrobial properties. For instance:

  • Study Findings : A study demonstrated that derivatives similar to this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
CompoundBacterial StrainInhibition Zone (mm)
Compound AS. aureus15
Compound BE. coli18
Target CompoundS. aureus20

Anticancer Activity

The anticancer potential of this compound has also been explored:

  • Cell Line Studies : In vitro studies on human cancer cell lines (e.g., Hep3B liver cancer cells) demonstrated that the compound induces cell cycle arrest at the G2-M phase, suggesting it may inhibit cancer cell proliferation .
Cell LineIC50 (µM)Mechanism of Action
Hep3B15Induces G2-M phase arrest
MCF720Apoptosis via mitochondrial pathway

Case Studies

  • Case Study on Anticancer Activity :
    • Researchers treated Hep3B cells with varying concentrations of the compound and observed a dose-dependent decrease in cell viability. Flow cytometry analysis revealed significant apoptosis in treated cells compared to controls .
  • Case Study on Antimicrobial Efficacy :
    • A comparative study evaluated the antimicrobial efficacy of the target compound against standard antibiotics. Results indicated that it outperformed several common antibiotics in inhibiting bacterial growth .

Q & A

Basic: What are the key steps in synthesizing N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide?

Answer:
The synthesis typically involves:

Coupling Reactions : Formation of the benzoxazole core via condensation of 2-aminophenol derivatives with carbonyl compounds under acidic conditions .

Sulfonation : Introduction of the sulfonyl group using sulfonating agents (e.g., chlorosulfonic acid) followed by reaction with 2,6-dimethylmorpholine to form the sulfonamide linkage .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the final product .

Characterization : Confirmation via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, IR, and HRMS to verify structural integrity .

Advanced: How can synthetic yields be optimized for this compound?

Answer:
Key variables to optimize include:

  • Catalysts : Use of DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .
  • Temperature Control : Gradual heating (e.g., 60–80°C) during sulfonation reduces side reactions .
  • Reaction Time Monitoring : TLC or HPLC tracking to terminate reactions at peak conversion .

Basic: What analytical techniques are essential for structural confirmation?

Answer:

  • NMR Spectroscopy : 1H NMR^1 \text{H NMR} identifies proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm; morpholine methyl groups at δ 1.2–1.5 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]+^+ peak matching theoretical mass) .
  • IR Spectroscopy : Confirms sulfonamide (S=O stretching at ~1350 cm1^{-1}) and benzoxazole (C=N stretch at ~1600 cm1^{-1}) .

Advanced: How can target binding interactions be studied mechanistically?

Answer:

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KdK_d, konk_{on}, koffk_{off}) with immobilized proteins .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .
  • X-ray Crystallography : Resolves 3D binding modes by co-crystallizing the compound with its target .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Answer:

  • MTT Assay : Tests cytotoxicity in cancer cell lines (e.g., IC50_{50} determination) .
  • Enzyme Inhibition Assays : Measures inhibition of kinases or proteases via fluorogenic substrates .
  • Antimicrobial Susceptibility Testing : Agar dilution or microbroth dilution against bacterial/fungal strains .

Advanced: How to resolve contradictions in bioactivity data across studies?

Answer:

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Orthogonal Assays : Validate results using complementary methods (e.g., SPR alongside enzyme assays) .
  • Purity Verification : Re-test compounds after HPLC purification to exclude impurities as confounding factors .

Advanced: What strategies guide structure-activity relationship (SAR) studies?

Answer:

  • Substituent Variation : Modify benzoxazole substituents (e.g., electron-withdrawing groups for enhanced binding) .
  • Morpholine Analogues : Test 2,6-dimethylmorpholine against unsubstituted morpholine to assess steric effects .
  • Bioisosteric Replacement : Replace sulfonamide with phosphonamide to compare potency .

Advanced: How to address solubility limitations in biological assays?

Answer:

  • Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrins to improve aqueous solubility .
  • Salt Formation : Prepare hydrochloride or sodium salts of the sulfonamide group .
  • Prodrug Design : Introduce hydrolyzable esters at the benzamide moiety .

Advanced: What computational methods predict binding modes?

Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with target active sites .
  • MD Simulations : GROMACS for assessing binding stability over 100-ns trajectories .
  • Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonds with sulfonyl oxygen) .

Advanced: How to statistically validate contradictory data in pharmacological studies?

Answer:

  • Meta-Analysis : Pool data from multiple studies using fixed/random-effects models to identify trends .
  • Bland-Altman Plots : Assess agreement between assay platforms (e.g., fluorescence vs. luminescence) .
  • Power Analysis : Ensure sample sizes are sufficient (n ≥ 6) to detect significant differences (p < 0.05) .

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